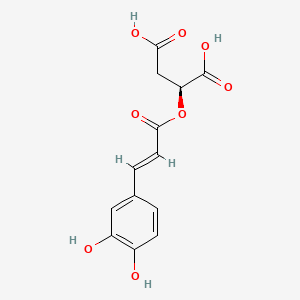
Phaselic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Phaselic acid is derived from the oxidation of abscisic acid. The biosynthesis involves several enzymatic steps starting from the carotenoid zeaxanthin . Zeaxanthin is epoxidized to form violaxanthin or neoxanthin, which is then cleaved by an epoxycarotenoid epoxygenase to form xanthoxin, an aldehyde. Xanthoxin is further reduced and hydroxylated to produce abscisic acid. The 8’ hydroxylation of abscisate, the conjugate base of abscisic acid, produces 8’-hydroxyabscisate, which cyclizes to form this compound .
化学反応の分析
Phaselic acid undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit glutamate receptors in the mouse brain . The compound can also undergo nucleophilic attack, leading to the formation of different products depending on the reagents and conditions used .
科学的研究の応用
Physiological Role in Plants
Phaselic acid plays a crucial role in regulating various physiological functions in higher plants. It is involved in processes such as stomatal closure and photosynthesis regulation. Research indicates that this compound can induce stomatal closure, albeit less rapidly than its analog, abscisic acid. For example, a study demonstrated that treatment with this compound resulted in significant reductions in photosynthetic rates across several plant species, indicating its importance in water conservation during drought stress .
Table 1: Effects of this compound on Stomatal Closure and Photosynthesis
| Plant Species | Stomatal Closure Response | Photosynthesis Reduction |
|---|---|---|
| Commelina communis | Yes | Significant |
| Amaranthus powelli | Yes | Significant |
| Hordeum vulgare | Yes | Significant |
| Zea mays | Yes | Significant |
| Vicia faba | No | Not significant |
Agricultural Applications
In agriculture, this compound's role extends to enhancing crop resilience against biotic and abiotic stresses. Research has shown that this compound accumulation is linked to improved antioxidant activity in crops like red clover (Trifolium pratense). This has implications for developing stress-resistant forage crops that can better withstand environmental challenges .
Case Study: Red Clover Stress Resistance
- Objective : To assess the impact of this compound on stress resistance in red clover.
- Method : Field trials were conducted with varying levels of this compound application.
- Findings : Plants treated with higher levels of this compound exhibited improved growth and reduced oxidative damage compared to controls.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to protect cultured cortical neurons from glutamate toxicity through reversible inhibition of glutamate receptors. This suggests potential applications in treating neurodegenerative diseases where excitotoxicity is a concern .
Table 2: Neuroprotective Effects of this compound
| Study Reference | Model Used | Neuroprotective Effect |
|---|---|---|
| Mouse cortical neurons | Reduced glutamate toxicity | |
| Rat brain tissue | Increased survival post-ischemia |
Biosynthesis Pathways
Understanding the biosynthetic pathways of this compound is crucial for its application in crop improvement. The synthesis involves multiple enzymatic steps, beginning with phenylalanine conversion to p-coumaroyl-CoA and subsequent transfer to malate to form this compound. Research has identified key enzymes involved in this pathway, including hydroxycinnamoyl-CoA:malate transferases .
Table 3: Enzymes Involved in this compound Biosynthesis
| Enzyme | Function |
|---|---|
| Phenylalanine ammonia lyase | Converts phenylalanine to cinnamic acid |
| Cinnamate-4-hydroxylase | Hydroxylates cinnamic acid |
| Hydroxycinnamoyl-CoA ligase | Forms p-coumaroyl-CoA |
| Hydroxycinnamoyl-CoA:malate transferase | Transfers hydroxycinnamoyl moiety to malate |
作用機序
Phaselic acid exerts its effects by inhibiting glutamate receptors in the mouse brain . In plants, it is involved in the regulation of abscisic acid levels, which in turn affects processes such as germination, seasonal growth patterns, and stress response . The molecular targets and pathways involved include the oxidation of abscisic acid and the subsequent formation of this compound .
類似化合物との比較
特性
CAS番号 |
53755-04-7 |
|---|---|
分子式 |
C13H12O8 |
分子量 |
296.23 g/mol |
IUPAC名 |
(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m0/s1 |
InChIキー |
PMKQSEYPLQIEAY-DUXPYHPUSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |
同義語 |
caffeoylmalic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















